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Compound of Interest

Compound Name: 2,3,3-Trimethyl-2-butanol

Cat. No.: B1595699

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,3,3-
Trimethyl-2-butanol (CAS No. 594-83-2), a tertiary alcohol with the molecular formula
C7H160. The following sections present key spectral data obtained from Mass Spectrometry
(MS), Carbon-13 Nuclear Magnetic Resonance (33C-NMR), Proton Nuclear Magnetic
Resonance (*H-NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols are
also provided to aid in the replication and interpretation of these results.

Quantitative Spectral Data

The spectral data for 2,3,3-Trimethyl-2-butanol is summarized in the tables below for easy
reference and comparison.

Table 1: Mass Spectrometry Data
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Property Value
Molecular Formula C7H160
Molecular Weight 116.20 g/mol

lonization Method

Electron lonization (EI)

Key Mass-to-Charge Ratios (m/z)

Relative Intensity

59 100% (Base Peak)
101 Major Peak
83 Major Peak

Table 2: 3C-NMR Spectral Data

Chemical Shift (8) in ppm

Carbon Assignment

74.9 C2 (quaternary)
38.6 C3 (quaternary)
26.8 C4 (primary)
24.5 C1 (primary)

Table 3: 1H-NMR Spectral Data

Chemical Shift ()

. Multiplicity Integration Proton Assignment
in ppm
1.25 Singlet 1H -OH
1.16 Singlet 6H 2x-CHsatC2

) 3 x-CHs at C3 (tert-
0.92 Singlet 9H

butyl)

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Vibrational Mode Functional Group
3444 O-H Stretch (broad) Alcohol (-OH)

2966 C-H Stretch (asymmetric) Alkane (-CHs)

2874 C-H Stretch (symmetric) Alkane (-CHs)

1468 C-H Bend (asymmetric) Alkane (-CHs)

1366 C-H Bend (symmetric) Alkane (-CHs)

1148 C-O Stretch Tertiary Alcohol

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2,3,3-Trimethyl-2-butanol is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. The concentration is
typically in the range of 5-25 mg/mL.

e H-NMR Spectroscopy:
o Instrument: A 400 MHz or 500 MHz NMR spectrometer.

o Parameters: A standard proton experiment is performed with a pulse angle of 30-45
degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-5 seconds.

e 1BC-NMR Spectroscopy:
o Instrument: A 100 MHz or 125 MHz NMR spectrometer.

o Parameters: A proton-decoupled 13C experiment is typically run to simplify the spectrum.
Key parameters include a pulse angle of 30-45 degrees, a spectral width of around 220
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ppm, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary
carbons.

2.2. Mass Spectrometry (MS)

e Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is
commonly used for volatile compounds like 2,3,3-Trimethyl-2-butanol.

o Sample Introduction: The sample is injected into the GC, where it is vaporized and separated
from any impurities.

 lonization: Electron lonization (EI) is the standard method, with a typical electron energy of
70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

2.3. Infrared (IR) Spectroscopy
 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For a liquid sample like 2,3,3-Trimethyl-2-butanol, a thin film can be
prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
the sample is placed directly onto the ATR crystal.

o Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1.

Visualization of Structural Confirmation

The following diagram illustrates the logical workflow of how the different spectral data points
converge to confirm the structure of 2,3,3-Trimethyl-2-butanol.
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Mass Spectrometry

MS Data .| Fragmentation Pattern Confirms C7H1s0* frasment
(m/z 59, 101, 83) = (Alpha-cleavage) “
NMR Spectroscopy
Confirms proton arrangement
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|

Proposed Structure:
2,3,3-Trimethyl-2-butanol

Confirms carbon skeleton

Confirms functional groups

IR Speciroscopy (-OH, alkyl)

IR Data
(O-H, C-H, C-O stretches)

Click to download full resolution via product page

Structural confirmation workflow for 2,3,3-Trimethyl-2-butanol.

 To cite this document: BenchChem. [Spectral Data Analysis of 2,3,3-Trimethyl-2-butanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595699#spectral-data-for-2-3-3-trimethyl-2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1595699?utm_src=pdf-body-img
https://www.benchchem.com/product/b1595699?utm_src=pdf-body
https://www.benchchem.com/product/b1595699#spectral-data-for-2-3-3-trimethyl-2-butanol
https://www.benchchem.com/product/b1595699#spectral-data-for-2-3-3-trimethyl-2-butanol
https://www.benchchem.com/product/b1595699#spectral-data-for-2-3-3-trimethyl-2-butanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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